![molecular formula C18H19ClN2O5S2 B2904786 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide CAS No. 1049866-11-6](/img/structure/B2904786.png)
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorothiophenyl sulfonyl group, a dihydrobenzodioxin group, and a piperidine carboxamide group . It is related to a class of compounds known as GPR40 agonists .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FT-IR and NMR spectroscopy . These techniques provide information about the types of bonds and functional groups present in the molecule. The structure can also be optimized using computational methods such as density functional theory (DFT) .Scientific Research Applications
Anticancer Applications
- A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. Compounds showed promising IC50 values, indicating strong anticancer potential relative to doxorubicin, suggesting further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
- Another investigation involved the synthesis of indapamide derivatives, with certain compounds demonstrating high proapoptotic activity on melanoma cell lines, highlighting their potential as anticancer agents (Yılmaz et al., 2015).
Antimicrobial Applications
- Research on pyridine derivatives for antimicrobial studies presented the synthesis and evaluation of various compounds, with some displaying considerable antibacterial and antifungal activities (Patel & Agravat, 2007).
Enzyme Inhibition Applications
- Novel sulfanilamide/acetazolamide derivatives obtained by tail approach were investigated for their interaction with cytosolic isozymes I and II, and tumor-associated isozyme IX, showing several low nanomolar inhibitors, thereby suggesting their utility in medical chemistry for enzyme inhibition applications (Turkmen et al., 2005).
Mechanism of Action
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S2/c19-16-6-7-17(27-16)28(23,24)21-8-2-1-3-13(21)18(22)20-12-4-5-14-15(11-12)26-10-9-25-14/h4-7,11,13H,1-3,8-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPABAWPBABZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.